molecular formula C18H15NO4 B5664850 8-methoxy-N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

8-methoxy-N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5664850
M. Wt: 309.3 g/mol
InChI Key: BRHMULAPPPNCIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives, such as 8-methoxy-N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, involves several key steps, including cyclization reactions and modifications of the chromene core. A rapid synthetic method for related compounds involves two steps: a Vilsmeier reaction and oxidation, highlighting the compound's significance as an intermediate in the synthesis of biologically active compounds (Zhu et al., 2014).

Molecular Structure Analysis

Structural studies on chromene derivatives reveal that these molecules can adopt various conformations depending on the substitution pattern on the chromene core. For instance, the crystal structure of closely related compounds indicates that the molecules can exhibit an anti-rotamer conformation about the C-N bond, with the possibility of both trans- and cis-relationships between the amide O atom and the pyran ring O atom (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including substitutions and cyclizations, contributing to their diverse chemical properties. For example, reactions of certain chromene compounds with aniline, o-phenylenediamine, and o-aminophenol have been investigated, demonstrating the versatility of the chromene scaffold in chemical transformations (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, depend on their specific molecular structure. For related compounds, single-crystal X-ray diffraction analyses have provided insights into their crystalline structures and physical properties, aiding in the understanding of their chemical behavior (Li et al., 2010).

Chemical Properties Analysis

The chemical properties of 8-methoxy-N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, including reactivity, stability, and interactions with other molecules, are critical for its applications in synthesis and medicinal chemistry. Studies on related chromene derivatives have explored their reactions with various reagents, highlighting the functional group transformations and mechanism of reactions that define their chemical properties (Yavari & Feiz-Javadian, 2006).

properties

IUPAC Name

8-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-6-3-4-8-14(11)19-17(20)13-10-12-7-5-9-15(22-2)16(12)23-18(13)21/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHMULAPPPNCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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